
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea, also known as DMCM, is a potent and selective antagonist of the GABA-A receptor. It was first synthesized in the 1970s and has since been used extensively in scientific research to understand the mechanisms of action of GABA-A receptors and their role in neurological disorders.
Mecanismo De Acción
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea acts as a competitive antagonist of the GABA-A receptor, binding to the receptor site and preventing the binding of GABA. This results in a decrease in the inhibitory effects of GABA on the central nervous system, leading to increased neuronal excitability.
Biochemical and Physiological Effects:
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea has been shown to induce anxiety-like behaviors in animal models, suggesting that it may be a useful tool for studying the neurobiology of anxiety disorders. It has also been shown to impair memory and learning in rodents, indicating that it may have potential as a cognitive enhancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise manipulation of GABA-A receptor activity without affecting other neurotransmitter systems. However, one limitation is that 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea has a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea. One area of interest is the development of novel GABA-A receptor modulators based on the structure of 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea. Another potential direction is the use of 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea as a tool for investigating the role of GABA-A receptors in neuropsychiatric disorders, such as depression and schizophrenia. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea and its potential therapeutic applications.
Métodos De Síntesis
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea can be synthesized through a multi-step process involving the reaction of 4,4-dimethylcyclohexanone with ethyl isocyanate, followed by the reaction of the resulting intermediate with 2-acetylpyridine. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea has been widely used in scientific research to study the role of GABA-A receptors in neurological disorders, such as anxiety, epilepsy, and insomnia. It has also been used to investigate the effects of GABA-A receptor modulators on memory and learning.
Propiedades
IUPAC Name |
1-(4,4-dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2)8-6-11(7-9-15)16-14(20)17-12-5-4-10-18(3)13(12)19/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWCFUGPGVSSTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)NC2=CC=CN(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Dimethylcyclohexyl)-3-(1-methyl-2-oxopyridin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


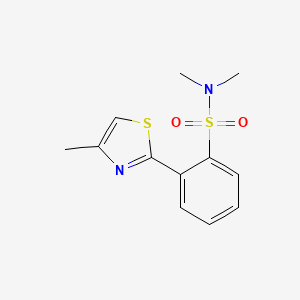
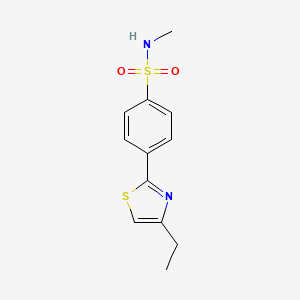
![1-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B7591187.png)
![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)

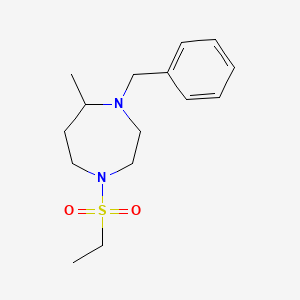
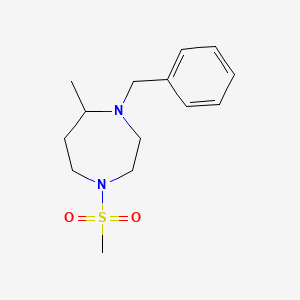
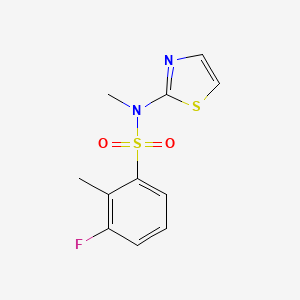



![2-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide](/img/structure/B7591248.png)